PS-1145 - 431898-65-6

PS-1145

Catalog Number: EVT-280958
CAS Number: 431898-65-6
Molecular Formula: C17H11ClN4O
Molecular Weight: 322.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide, also known as PS-1145, is a small molecule inhibitor of IκB kinase (IKK). [] PS-1145 acts by specifically targeting the IKKβ subunit of the IKK complex, a key regulator of the NF-κB signaling pathway. [] This pathway plays a crucial role in regulating various cellular processes, including inflammation, immune responses, cell survival, and proliferation. []

Synthesis Analysis

The synthesis of 2-[¹⁴C]-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide, a ¹⁴C-labeled version of PS-1145, was achieved starting from [¹⁴C]-paraformaldehyde. [] The synthesis involved five steps with an overall radiochemical yield of 15%. [] The key step involved a Pictet–Spengler cyclization of chlorotryptamine with [¹⁴C]-paraformaldehyde to form the intermediate 1-[¹⁴C]-6-chloro-1,2,3,4-tetrahydro-β-carboline. [] This intermediate was then further modified to yield the desired labeled compound. Similar reactions with tryptamine demonstrate the general applicability of this synthetic methodology. []

Mechanism of Action

PS-1145 functions as a selective inhibitor of IKKβ, a subunit of the IκB kinase (IKK) complex. [, , ] This complex plays a crucial role in the NF-κB signaling pathway by phosphorylating IκB proteins. [] Phosphorylation of IκB triggers its ubiquitination and subsequent degradation by the proteasome, ultimately leading to the release and nuclear translocation of NF-κB. [, , ] By inhibiting IKKβ activity, PS-1145 prevents IκB phosphorylation and degradation, effectively blocking NF-κB activation and downstream signaling. [, , ]

Applications
  • Multiple Myeloma: Studies have shown that PS-1145 inhibits multiple myeloma cell growth both in vitro and in vivo by blocking NF-κB activation. [, , , , ] It can also overcome the protective effect of bone marrow stromal cells against conventional therapies like dexamethasone. []
  • Diffuse large B-cell Lymphoma (DLBCL): PS-1145 exhibits selective toxicity towards the activated B cell-like (ABC) subgroup of DLBCL, which is characterized by constitutive NF-κB activation. [, , ]
  • Pancreatic Cancer: PS-1145 can enhance the sensitivity of pancreatic cancer cells to TRAIL-induced apoptosis by inhibiting NF-κB, potentially offering a new therapeutic strategy for this aggressive cancer. [, ]
  • Graft-versus-Host Disease (GVHD): PS-1145 has shown promise in preventing GVHD in mice by inhibiting NF-κB activation and reducing pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for this serious complication of bone marrow transplantation. [, ]
  • Pulmonary Inflammation: Studies have demonstrated that PS-1145 can attenuate tobacco smoke-induced pulmonary inflammation in mice by suppressing the NF-κB signaling pathway, suggesting its potential for treating inflammatory lung diseases. [, ]
  • Prostate Cancer: PS-1145 can enhance the sensitivity of hormone-independent prostate cancer cells to docetaxel by inhibiting NF-κB activation and reducing IL-6 production, highlighting its potential as a combination therapy for this disease. []
  • Allergic Asthma: In a mouse model of allergic asthma, PS-1145 has been shown to potentiate the beneficial effects of allergen immunotherapy by inhibiting NF-κB activation and promoting the production of immunoregulatory cytokines like IL-10 and TGF-β. []
  • Epstein-Barr Virus (EBV)-associated Lymphoproliferative Disorders: PS-1145 can enhance the efficacy of depsipeptide, a histone deacetylase inhibitor, in treating EBV-positive lymphoproliferative disorders by inhibiting NF-κB activation. []
  • Experimental Autoimmune Encephalomyelitis (EAE): PS-1145 can suppress EAE in mice by inhibiting IKK2 activity in T cells, suggesting its potential for treating autoimmune diseases like multiple sclerosis. []
  • Investigate the Role of NF-κB in Cellular Processes: PS-1145 has helped researchers to understand the complex role of NF-κB in regulating diverse cellular processes, including immune responses, cell survival, and proliferation. [, , , , , , ]
  • Develop Novel Therapeutics Targeting the NF-κB Pathway: The selective inhibition of IKKβ by PS-1145 provides a basis for developing novel and more potent inhibitors of the NF-κB pathway for therapeutic applications in various diseases. [, , , , ]

MLX105

    Compound Description: MLX105 is a close analog of PS-1145, belonging to the β-carboline class of IKK inhibitors. It exhibits inhibitory activity against IKK and has been tested against a panel of purified kinases to assess its specificity.

    Relevance: The structural similarity and shared mechanism of action as IKK inhibitors make MLX105 highly relevant to PS-1145. Both compounds offer potential as therapeutic agents for diseases involving the NF-κB pathway, such as diffuse large B-cell lymphoma (DLBCL).

ML120B

    Compound Description: ML120B (N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methyl-nicotinamide) is another IKK-selective inhibitor, specifically targeting IKK2. [16], [24] It effectively inhibits IL-1β and TNFα-induced expression of inflammatory genes in human airways smooth muscle cells, demonstrating potent anti-inflammatory properties.

    Relevance: ML120B shares its IKK inhibitory activity with PS-1145, specifically targeting IKK2, a key regulator of the NF-κB pathway. [16], [24] Both compounds are promising candidates for treating inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).

Bortezomib (PS-341, Velcade)

    Compound Description: Bortezomib is a proteasome inhibitor with known anti-tumor activity. [1], [3], [5], [9], [18], [22] Its mechanism of action involves inhibiting the proteasome, which plays a role in degrading IκB, a key regulator of NF-κB.

    Relevance: While structurally unrelated to PS-1145, bortezomib shares a functional connection by ultimately affecting the NF-κB pathway. Both compounds demonstrate therapeutic potential in multiple myeloma, although their mechanisms of action differ. Bortezomib's broad inhibitory activity on the proteasome contrasts with PS-1145's targeted inhibition of IKK. [3], [5]

17-AAG

    Compound Description: 17-AAG is a heat shock protein (Hsp) 90 inhibitor. Hsp90 is a chaperone protein that helps stabilize and fold other proteins, including IKKα and IKKβ. By inhibiting Hsp90, 17-AAG can indirectly inhibit NF-κB signaling.

    Relevance: Although structurally distinct from PS-1145, 17-AAG impacts the NF-κB pathway by targeting IKKα and IKKβ. Combining 17-AAG with an IKKβ inhibitor like PS-1145 shows potential for synergistic inhibition of the NF-κB pathway in multiple myeloma cells.

Dexamethasone (Dex)

    Compound Description: Dexamethasone is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. [1], [5], [9], [10], [14], [18], [22], [24], [29], [30] It is commonly used in treating inflammatory diseases and certain cancers, including multiple myeloma.

    Relevance: While dexamethasone does not directly interact with PS-1145, it is often used in combination with IKK inhibitors like PS-1145 in treating multiple myeloma. Combining these agents may enhance therapeutic efficacy by targeting different aspects of tumor cell survival and proliferation. [18], [22]

Properties

CAS Number

431898-65-6

Product Name

PS-1145

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

InChI

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23)

InChI Key

JZRMBDHPALEPDM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PS-1145; PS 1145; PS1145.

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.